molecular formula C6H3BrNNaO4S B13166554 Sodium 4-bromo-3-nitrobenzene-1-sulfinate

Sodium 4-bromo-3-nitrobenzene-1-sulfinate

Cat. No.: B13166554
M. Wt: 288.05 g/mol
InChI Key: FFFRWNRRTVPWGC-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrNNaO₄S. It is a sodium salt derivative of 4-bromo-3-nitrobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-bromo-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-nitrobenzene. This process can be achieved through various methods, including the reaction of 4-bromo-3-nitrobenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-3-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as a sulfonylating agent, transferring its sulfonyl group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-3-nitrobenzenesulfonate
  • Sodium 4-chloro-3-nitrobenzene-1-sulfinate
  • Sodium 4-fluoro-3-nitrobenzene-1-sulfinate

Uniqueness

Sodium 4-bromo-3-nitrobenzene-1-sulfinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides sites for reduction and other transformations. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C6H3BrNNaO4S

Molecular Weight

288.05 g/mol

IUPAC Name

sodium;4-bromo-3-nitrobenzenesulfinate

InChI

InChI=1S/C6H4BrNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

FFFRWNRRTVPWGC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Br.[Na+]

Origin of Product

United States

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